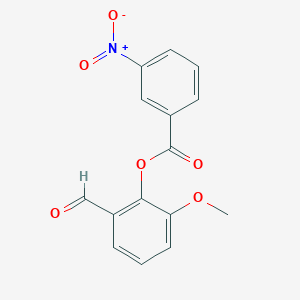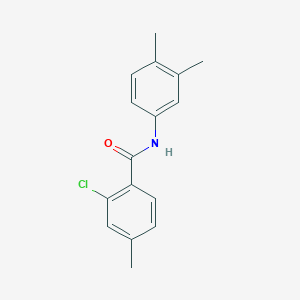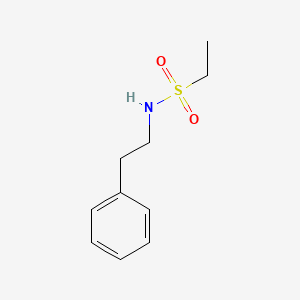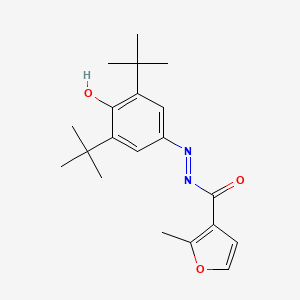
(2-Formyl-6-methoxyphenyl) 3-nitrobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Formyl-6-methoxyphenyl) 3-nitrobenzoate: is an organic compound that belongs to the class of aromatic esters. This compound is characterized by the presence of a formyl group, a methoxy group, and a nitro group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Formyl-6-methoxyphenyl) 3-nitrobenzoate typically involves the esterification of 3-nitrobenzoic acid with (2-formyl-6-methoxyphenyl) methanol. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent such as toluene or dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
化学反応の分析
Types of Reactions
(2-Formyl-6-methoxyphenyl) 3-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or other nucleophiles in appropriate solvents.
Major Products
Oxidation: (2-Carboxy-6-methoxyphenyl) 3-nitrobenzoate.
Reduction: (2-Formyl-6-methoxyphenyl) 3-aminobenzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(2-Formyl-6-methoxyphenyl) 3-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a starting material or intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: Potential use in the development of pharmaceuticals due to its structural features that may interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (2-Formyl-6-methoxyphenyl) 3-nitrobenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins, while the nitro group can participate in redox reactions.
類似化合物との比較
Similar Compounds
(2-Formyl-6-methoxyphenyl) benzoate: Lacks the nitro group, which affects its reactivity and applications.
(2-Formyl-6-methoxyphenyl) 4-nitrobenzoate: Similar structure but with the nitro group in a different position, leading to different chemical properties.
(2-Formyl-6-methoxyphenyl) 3-chlorobenzoate:
Uniqueness
(2-Formyl-6-methoxyphenyl) 3-nitrobenzoate is unique due to the presence of both a formyl group and a nitro group on the aromatic ring. This combination of functional groups allows for a diverse range of chemical reactions and applications, making it a valuable compound in scientific research and industrial processes.
特性
IUPAC Name |
(2-formyl-6-methoxyphenyl) 3-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO6/c1-21-13-7-3-5-11(9-17)14(13)22-15(18)10-4-2-6-12(8-10)16(19)20/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVWFOLCBKNAGEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(3,4-dimethylphenoxy)-N-[4-(1-piperidinyl)phenyl]acetamide](/img/structure/B5737925.png)
![N'-[2-(1,3-benzodioxol-5-yl)-1-methylethylidene]isonicotinohydrazide](/img/structure/B5737928.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(4-methyl-1-piperidinyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B5737931.png)

![(Z)-[AMINO(4-METHYLPHENYL)METHYLIDENE]AMINO 3-CHLOROBENZOATE](/img/structure/B5737940.png)


![N-[(2-fluorophenyl)methyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B5737964.png)
![2-methoxy-4-nitro-6-[(4-phenylpiperazin-1-yl)methyl]phenol](/img/structure/B5737971.png)
![N-[2-chloro-5-(2,5-dioxopyrrol-1-yl)phenyl]-2-phenylacetamide](/img/structure/B5737983.png)
![N-[(2,6-dimethylphenyl)carbamothioyl]-2-fluorobenzamide](/img/structure/B5737990.png)
![N-(3-chloro-2-methylphenyl)-5-[(dimethylamino)sulfonyl]-2-methylbenzamide](/img/structure/B5738002.png)

![2-[4-[(E)-(quinolin-8-ylhydrazinylidene)methyl]phenoxy]acetic acid](/img/structure/B5738009.png)
